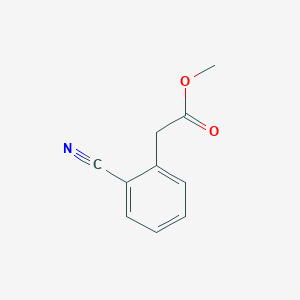

Methyl 2-(2-cyanophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLNSABLVSWAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363742 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20921-96-4 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(2-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to the Research Applications of Methyl 2-(2-cyanophenyl)acetate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming bifunctional molecule, has emerged as a powerful and versatile building block in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides an in-depth exploration of the core research applications of this synthon, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

This compound possesses a unique structural motif: a benzene ring substituted at the ortho positions with a cyano group (-C≡N) and a methyl acetate group (-CH₂COOCH₃). This arrangement provides two key reactive handles that can be manipulated either independently or in concert to construct intricate molecular frameworks.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Yellow liquid |

| CAS Number | 20921-96-4 |

The strategic advantage of this molecule lies in the differential reactivity of the nitrile and the ester functionalities. The nitrile group can serve as a precursor to amines via reduction, or participate in cycloaddition reactions. The methyl ester, on the other hand, is susceptible to hydrolysis, amidation, and can act as an electrophilic partner in cyclization reactions. This dual functionality makes it an ideal starting point for the synthesis of fused heterocyclic systems.

Synthesis of Isoindolinones: A Gateway to Bioactive Scaffolds

The isoindolinone core is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activity.[1] this compound serves as an excellent precursor for the synthesis of 3-substituted isoindolin-1-ones through a reductive cyclization strategy. The fundamental transformation involves the reduction of the cyano group to a primary amine, which then undergoes an intramolecular cyclization with the adjacent methyl ester to form the lactam ring of the isoindolinone.

Mechanistic Pathway: Reductive Cyclization

The synthesis proceeds via a two-step sequence that can often be performed in a one-pot fashion. The first step is the selective reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation. The resulting aminomethyl intermediate then undergoes a spontaneous or base-catalyzed intramolecular cyclization to furnish the isoindolinone ring.

Start [label="this compound"]; Intermediate [label="Methyl 2-(aminomethyl)benzoate"]; Product [label="Isoindolin-1-one"];

Start -> Intermediate [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C)"]; Intermediate -> Product [label="Intramolecular\nCyclization (-MeOH)"]; }

Experimental Protocol: Catalytic Hydrogenation and Lactamization

This protocol outlines a general procedure for the synthesis of the parent isoindolin-1-one.

Materials:

-

This compound

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrogen gas

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound in methanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude isoindolin-1-one.

-

The product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitriles to primary amines.

-

Solvent: Methanol is a good solvent for the starting material and the intermediate, and it is compatible with the hydrogenation conditions.

-

Pressure: Elevated hydrogen pressure increases the rate of the reduction reaction.

Construction of Quinazolinone Frameworks

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. While direct synthesis from this compound is less commonly reported, its derivatives, such as N-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, are valuable precursors.[2][3] The underlying principle involves the transformation of the cyano group and the introduction of the remaining atoms of the pyrimidine ring.

A plausible synthetic route involves the reaction of a derivative of this compound with an appropriate nitrogen source, leading to the formation of the quinazolinone core. For instance, the condensation of 2-aminobenzamides with esters can lead to quinazolinones.

Start [label="this compound\n(or derivative)"]; Reagent [label="Nitrogen Source\n(e.g., Amidine, Urea)"]; Intermediate [label="Open-chain intermediate"]; Product [label="Quinazolinone Derivative"];

Start -> Intermediate [label="Condensation"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; }

Synthesis of Indazole Derivatives via Cadogan Cyclization

Indazoles are another important class of heterocyclic compounds with diverse biological activities, and they are key components in several approved drugs.[4] this compound can be a precursor to 2-phenyl-2H-indazole derivatives through a modified Cadogan reductive cyclization. This reaction typically involves the deoxygenative cyclization of an o-nitroaryl compound in the presence of a trivalent phosphorus reagent.

A study on the synthesis of 2-phenyl-2H-indazole derivatives demonstrated a one-pot procedure that combines an ultrasound-assisted condensation followed by a Cadogan cyclization.[4] While the direct use of this compound is not explicitly detailed, the synthesis of a derivative with a 2-(methoxycarbonyl)phenyl substituent from a 2-cyanophenyl precursor highlights the applicability of this chemistry.[4]

Mechanistic Insight: The Cadogan Reaction

The Cadogan reaction is a powerful tool for the synthesis of various nitrogen-containing heterocycles.[5] The reaction is believed to proceed through a nitrene intermediate, which is generated by the deoxygenation of a nitro group by a phosphite or phosphine. This highly reactive nitrene then undergoes an intramolecular insertion into a C-H bond to form the heterocyclic ring.

Start [label="o-Nitroaryl Precursor"]; Nitrene [label="Nitrene Intermediate"]; Product [label="Indazole Derivative"];

Start -> Nitrene [label="Deoxygenation\n(e.g., P(OEt)₃)"]; Nitrene -> Product [label="Intramolecular\nCyclization"]; }

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-Indazole Derivatives

The following is a general procedure adapted from the synthesis of 2-phenyl-2H-indazole derivatives, illustrating the key steps.[4]

Materials:

-

o-Nitrobenzaldehyde

-

Aniline derivative

-

Triethyl phosphite

Procedure:

-

A mixture of the o-nitrobenzaldehyde and the aniline derivative is subjected to ultrasound irradiation under neat conditions to form the corresponding Schiff base intermediate.

-

After the formation of the Schiff base is complete (monitored by TLC), triethyl phosphite is added to the reaction mixture.

-

The mixture is then heated to reflux to initiate the Cadogan cyclization.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is then cooled, and the product is isolated and purified by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The structural motifs accessible from this compound are prevalent in a number of kinase inhibitors, which are a cornerstone of modern cancer therapy.

WEE1 Kinase Inhibitors

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. Its inhibition can lead to mitotic catastrophe in cancer cells, making it an attractive therapeutic target. While a direct synthetic step using this compound in the synthesis of prominent WEE1 inhibitors like AZD1775 is not explicitly documented in readily available literature, the core heterocyclic systems that can be derived from it are structurally related to these inhibitors. Further exploration of synthetic routes to WEE1 inhibitors may reveal the utility of this versatile starting material.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of drugs that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA mutations. A series of potent PARP inhibitors based on a substituted 2-phenyl-2H-indazole-7-carboxamide scaffold has been developed.[6] The synthesis of these complex molecules relies on the construction of the indazole core, a transformation for which derivatives of this compound can serve as valuable precursors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature allows for the efficient construction of a variety of important heterocyclic scaffolds, including isoindolinones, quinazolinones, and indazoles. These heterocycles form the core of numerous biologically active molecules, including potential and approved therapeutic agents. The synthetic strategies outlined in this guide, from reductive cyclizations to Cadogan reactions, demonstrate the breadth of possibilities that this synthon offers to the research community. As the demand for novel and complex molecular architectures continues to grow, the importance of strategic and versatile starting materials like this compound will undoubtedly increase.

References

-

Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly (ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 488-492. [Link]

-

Rodríguez-Villar, K., Yépez-Mulia, L., Cortés-Gines, M., Aguilera-Perdomo, J. D., Quintana-Salazar, E. A., Olascoaga Del Angel, K. S., ... & Pérez-Villanueva, J. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2195. [Link]

-

Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J. H., Haddadin, M. J., ... & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic letters, 21(15), 6016-6020. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]

-

Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2013). Quinazoline derivatives: synthesis and bioactivities. Pharmaceutical chemistry journal, 47(3), 127-142. [Link]

- AU2016344040A1 - Wee 1 kinase inhibitors and methods of making and using the same - Google P

-

Asgari, D., & Ramezani, M. (2014). Synthesis of some new 2,3-disubstituted-4 (3H) quinazolinone derivatives. Iranian journal of pharmaceutical research: IJPR, 13(3), 945. [Link]

-

Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly (ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 488-492. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6419-6454. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2-cyanophenyl)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-(2-cyanophenyl)acetate is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive nitrile group ortho to a methyl acetate moiety on a benzene ring, provides a powerful scaffold for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its pivotal role as a precursor to isoindolinones and its utility in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental insights and analytical methodologies are provided to empower researchers in harnessing the full potential of this important chemical intermediate.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary drug discovery and organic synthesis, the demand for versatile and strategically functionalized starting materials is ever-present. This compound (CAS No. 20921-96-4) has garnered significant attention due to its capacity to serve as a linchpin in the synthesis of a variety of complex molecules.[1] Its significance stems from the ortho-disposed nitrile and methyl acetate groups, which can undergo a range of chemical transformations, either independently or in concert, to generate diverse molecular architectures.

The evolution of research on this compound has transitioned from fundamental reactivity studies to its application as a key intermediate in the synthesis of fused heterocyclic compounds, most notably isoindolinones.[2] Isoindolinones represent a privileged structural motif found in numerous natural products and synthetic molecules with pronounced biological activities.[2] The ability to efficiently construct this core structure from readily available precursors like this compound underscores its importance in medicinal chemistry and process development.[2] This guide will delve into the essential physicochemical properties, provide insights into its synthesis and reactivity, and explore its applications in the synthesis of bioactive compounds, thereby offering a comprehensive resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20921-96-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Density | 1.14 g/cm³ | |

| Boiling Point | 273.8 °C at 760 mmHg | |

| Refractive Index | 1.528 | |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Synthesis and Reactivity

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-cyanophenylacetic acid with methanol in the presence of an acid catalyst.[3][4] This reaction is typically high-yielding and can be performed with standard laboratory equipment.

Experimental Protocol: Fischer Esterification of 2-Cyanophenylacetic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-Cyanophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-cyanophenylacetic acid (1 equivalent) in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (1.5 equivalents) to the solution while stirring in an ice bath.[3]

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[4]

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]

-

Neutralization: The neutralization step with sodium bicarbonate is crucial to quench the reaction and remove the acid catalyst, preventing potential hydrolysis of the ester during workup.

-

Anhydrous Conditions: While not as critical as in other reactions, maintaining relatively anhydrous conditions is good practice to prevent the reverse reaction (ester hydrolysis).

Caption: Two-step synthesis of the isoindolinone core.

Applications in Drug Development

The 2-cyanophenylacetate scaffold and its derivatives are of significant interest to the pharmaceutical industry. The ability to readily access the isoindolinone core has led to the development of numerous compounds with diverse therapeutic applications.

Precursor to Kinase Inhibitors

A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it has been utilized in the development of WEE1 kinase inhibitors, which are being investigated for the treatment of various cancers. W[5]EE1 kinase is a key regulator of the G2/M cell cycle checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells with p53 mutations.

[6]Diagram: Role in Kinase Inhibitor Synthesis

Caption: Synthetic pathway to WEE1 kinase inhibitors.

Synthesis of Pazinaclone Analogs

This compound and its derivatives have also been employed in the synthesis of analogs of pazinaclone, a sedative-hypnotic agent. T[7][8]his highlights the versatility of the isoindolinone scaffold in targeting central nervous system receptors. The ability to introduce structural modifications at various positions of the isoindolinone core allows for the fine-tuning of pharmacological properties.

[8]### 5. Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. A[1] C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can provide good separation from starting materials and byproducts.

[9]* Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity analysis, particularly for detecting volatile impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The ¹³C NMR spectrum would show characteristic signals for the nitrile carbon, the carbonyl carbon of the ester, and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C=O stretch of the ester group.

Safety and Handling

General Precautions:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

[1]In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the most up-to-date SDS from the supplier before handling this chemical.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature provides a reliable and efficient entry point to a variety of complex molecular architectures, most notably the medicinally relevant isoindolinone scaffold. As research into targeted therapeutics continues to expand, the demand for versatile and readily accessible building blocks like this compound is poised to grow. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this valuable chemical intermediate in their endeavors.

References

-

Chem-Impex. Methyl (2-cyanophenyl)acetate. [Link]

-

SIELC Technologies. (2018). 2-Cyanophenyl acetate. [Link]

- Thieme. (2015). Catalytic Reduction of Nitriles. In Science of Synthesis.

-

Molecules. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

-

PubMed. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

-

ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? [Link]

-

Expert Opinion on Therapeutic Patents. (2023). Inhibitors of cell cycle checkpoint target Wee1 kinase-a patent review (2003-2022). [Link]

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biological… [ouci.dntb.gov.ua]

- 8. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Cyanophenyl acetate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chemistry of Methyl 2-(2-cyanophenyl)acetate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Modern Synthesis

Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming molecule, holds a significant position in the landscape of contemporary organic synthesis and medicinal chemistry.[1] Its strategic arrangement of a nitrile, an ester, and an aromatic ring on a compact framework makes it a highly versatile and valuable building block. This guide aims to provide a comprehensive technical overview of its chemistry, moving beyond a simple recitation of facts to delve into the causality of its reactivity and its strategic applications in the synthesis of complex molecular architectures, particularly those of pharmaceutical relevance.

The significance of this ortho-cyano substituted phenylacetate has grown considerably in recent decades, largely driven by the discovery of its utility as a precursor to fused heterocyclic compounds.[2] While its initial exploration may have centered on the fundamental transformations of its cyano and ester functionalities, its modern role is that of a key intermediate in intricate, often catalytic, reaction cascades designed to build molecular complexity with efficiency.[2] For researchers and drug development professionals, a thorough understanding of the chemistry of this compound is not merely academic; it is a gateway to innovative synthetic strategies and the development of novel therapeutics. This guide will illuminate the core principles of its synthesis, reactivity, and application, providing both foundational knowledge and field-proven insights.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a molecule's physical and spectroscopic properties is the bedrock of its effective utilization in the laboratory.

Physical Properties

This compound is typically a yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 20921-96-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 273.8 °C at 760 mmHg | |

| Density | 1.14 g/cm³ | |

| Refractive Index | 1.528 | |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons would present as a singlet at approximately 3.8-4.2 ppm, and the methyl ester protons would also be a singlet, typically found around 3.7 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. Key expected chemical shifts include the carbonyl carbon of the ester at around 170 ppm, the nitrile carbon in the range of 115-120 ppm, and the aromatic carbons between 125-140 ppm. The methylene carbon should appear around 40-45 ppm, and the methyl ester carbon at approximately 52 ppm.[3][4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong, sharp absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[7] Another prominent feature would be the strong carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹.[7]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Esterification of 2-Cyanophenylacetic Acid

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-cyanophenylacetic acid. This acid-catalyzed reaction with methanol offers high yields and is amenable to large-scale production.

Reaction:

A general Fischer esterification scheme.

Experimental Protocol:

A general procedure adapted from the synthesis of the para-isomer is as follows:[8][9]

-

To a solution of 2-cyanophenylacetic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

-

Stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Methanol is often used as the solvent to drive the equilibrium towards the product side, according to Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid, facilitating the purification of the final product.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its nitrile and ester functional groups, which can be manipulated to construct complex heterocyclic systems.

Synthesis of Isoindolinones: A Gateway to Bioactive Molecules

One of the most significant applications of this compound is its use as a precursor for the synthesis of isoindolinones.[2] Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[2]

The transformation involves a two-step sequence: reduction of the nitrile to a primary amine, followed by an intramolecular cyclization with the methyl ester to form the lactam ring of the isoindolinone core.

Workflow for Isoindolinone Synthesis:

General workflow for isoindolinone synthesis.

Mechanistic Details:

-

Nitrile Reduction: The nitrile group is selectively reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).[10][11][12] The choice of reducing agent is critical to avoid the reduction of the ester group. Catalytic hydrogenation is often preferred for its selectivity.[10]

-

Intramolecular Cyclization: The resulting aminomethyl intermediate undergoes a spontaneous or heat-induced intramolecular nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring of the isoindolinone, with the elimination of methanol.

Simplified mechanism of the cyclization step.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds.[1][13][14][15]

Precursor to WEE1 Kinase Inhibitors

Recent research has highlighted the role of this compound as a potential intermediate in the synthesis of WEE1 kinase inhibitors.[16] WEE1 is a critical checkpoint kinase involved in cell cycle regulation, and its inhibition is a promising strategy in cancer therapy, particularly in p53-deficient tumors.[17][18] While specific synthetic routes from commercially available sources directly utilizing this compound are often proprietary, the isoindolinone scaffold derived from it is a key feature in some WEE1 inhibitor designs.

Signaling Pathway Context:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemos.de [chemos.de]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. METHYL (4-CYANOPHENYL)ACETATE | 52798-01-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 14. List of Pharma Intermediates [qinmuchem.com]

- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 16. METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4 [chemicalbook.com]

- 17. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Document: Structure-activity relationships of Wee1 inhibitors: A review. (CHEMBL5230094) - ChEMBL [ebi.ac.uk]

Unlocking the Therapeutic Potential of Methyl 2-(2-cyanophenyl)acetate: A Technical Guide for Novel Drug Discovery

Introduction: Beyond a Simple Intermediate

Methyl 2-(2-cyanophenyl)acetate, a seemingly unassuming chemical entity with the molecular formula C₁₀H₉NO₂[1][2], has emerged from the vast landscape of organic chemistry as a pivotal building block in the quest for novel therapeutics. While historically cataloged as a versatile intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals, its true potential lies in its strategic application within pharmaceutical development[1][3]. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, aims to illuminate the untapped research avenues surrounding this molecule. We will delve into its synthetic utility, explore its potential as a precursor to potent kinase inhibitors and other biologically active scaffolds, and provide actionable experimental frameworks to accelerate discovery. The core of our exploration will focus on the strategic use of this compound as a launchpad for generating libraries of complex heterocyclic compounds, particularly isoindolinones, with a keen eye on oncology and beyond.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a starting material is paramount for its effective application in complex synthetic campaigns.

| Property | Value | Source(s) |

| CAS Number | 20921-96-4 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Section 1: Synthetic Pathways and Optimization

The accessibility of this compound is a critical enabler for its widespread use in discovery chemistry. While numerous suppliers offer this compound, understanding its synthesis is crucial for bespoke modifications and scale-up operations.

Proposed Synthesis of this compound

A robust and high-yielding synthesis can be adapted from the established procedures for its isomers, such as Methyl 2-(4-cyanophenyl)acetate[4]. The most direct route involves the esterification of 2-(2-cyanophenyl)acetic acid.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

To a solution of 2-(2-cyanophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound[4].

Causality Behind Experimental Choices:

-

Excess Methanol: Serves as both a reactant and a solvent, driving the equilibrium towards the product side of the esterification reaction.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any remaining water-soluble impurities, followed by extraction of the desired ester into an organic solvent.

-

Flash Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, such as the target ester.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. Detection can be performed using a UV detector at a wavelength where the aromatic system absorbs, typically around 254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the ester and the phenyl ring, and the methyl protons of the ester. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The predicted m/z for the [M+H]⁺ ion is approximately 176.07[2].

Section 2: Potential Research Area 1 - Targeting the G2/M Checkpoint: Isoindolinone Derivatives as WEE1 Kinase Inhibitors

A highly promising avenue of research for derivatives of this compound is in the development of novel anticancer agents, specifically targeting the WEE1 kinase.

The Rationale for WEE1 Kinase Inhibition

WEE1 is a serine/threonine kinase that plays a critical role in the G2/M cell cycle checkpoint[5]. It acts as a negative regulator of mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1)[6]. In many cancer cells, particularly those with a mutated or non-functional p53 tumor suppressor, the G1/S checkpoint is defective. These cells become heavily reliant on the G2/M checkpoint, and therefore WEE1, to arrest the cell cycle and repair DNA damage before entering mitosis[3]. Inhibition of WEE1 in such p53-deficient cancer cells leads to the abrogation of the G2/M checkpoint, forcing the cells to enter mitosis with damaged DNA, resulting in mitotic catastrophe and apoptosis[3]. This synthetic lethality approach makes WEE1 a highly attractive target for cancer therapy.

Caption: Mechanism of synthetic lethality with WEE1 inhibitors.

Synthesis of Isoindolinone Scaffolds

This compound is an ideal precursor for the synthesis of isoindolinones. The general strategy involves the reductive cyclization of the cyano and ester groups.

Experimental Protocol: Synthesis of a Model Isoindolinone

-

Reduction of the Nitrile: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a catalyst, for example, Raney nickel or palladium on carbon (10 mol%).

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50-100 psi) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

-

Intramolecular Cyclization: Upon completion of the reduction, the resulting aminomethyl intermediate will often cyclize in situ upon heating to form the isoindolinone. If cyclization is not spontaneous, the addition of a mild base can facilitate the lactamization.

-

Workup and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting isoindolinone by recrystallization or flash column chromatography.

Screening for WEE1 Kinase Inhibitory Activity

A library of isoindolinone derivatives can be synthesized by varying the substituents on the aromatic ring of the starting material or by N-alkylation/arylation of the resulting isoindolinone. These compounds can then be screened for their ability to inhibit WEE1 kinase.

Experimental Protocol: In Vitro WEE1 Kinase Assay

A commercially available WEE1 kinase assay kit can be used for this purpose. These assays typically rely on a luminescence-based detection method (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction.

-

Prepare Reagents: Reconstitute the recombinant WEE1 enzyme, substrate, and kinase assay buffer as per the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the test compounds (the synthesized isoindolinones) in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the WEE1 enzyme, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Add the detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent will lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present.

-

Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the compounds is determined by the reduction in kinase activity (and thus an increase in luminescence) compared to a control with no inhibitor. Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Known WEE1 inhibitors, such as Adavosertib (MK-1775), should be used as positive controls[7].

Section 3: Potential Research Area 2 - Exploring Other Therapeutic Avenues

The versatility of the isoindolinone scaffold derived from this compound extends beyond WEE1 inhibition.

Carbonic Anhydrase Inhibition

Recent studies have shown that novel isoindolinone derivatives can be potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes[8]. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[8]. The synthesized isoindolinones can be screened for their inhibitory activity against different CA isoforms.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the isoindolinone core is essential for optimizing potency and selectivity for a given biological target.

Caption: Structure-Activity Relationship (SAR) exploration of isoindolinones.

By synthesizing a library of analogs with diverse substituents at the R1 and R2 positions, researchers can build a comprehensive SAR profile. This data is invaluable for guiding the rational design of more potent and selective drug candidates. For instance, isoindole-1,3(2H)-dione derivatives have been shown to have cytotoxic effects on various cancer cells, and their activity is highly dependent on the nature of the substituents[9].

Section 4: Pharmacokinetics and Toxicity Considerations

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of lead compounds is critical in modern drug discovery.

In Silico and In Vitro ADME/Tox Screening

Before embarking on extensive in vivo studies, a preliminary assessment of the pharmacokinetic and toxicity profiles of the most promising isoindolinone derivatives should be conducted.

-

In Silico Modeling: Computational tools can predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition.

-

In Vitro Assays:

-

Metabolic Stability: Incubate the compounds with liver microsomes to assess their metabolic stability.

-

Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

-

Cytotoxicity: Evaluate the general cytotoxicity of the compounds against non-cancerous cell lines to determine their therapeutic window.

-

Preliminary In Vivo Studies

For compounds with promising in vitro profiles, preliminary in vivo pharmacokinetic and toxicity studies in animal models (e.g., mice or rats) are the next logical step. These studies will provide crucial data on the compound's bioavailability, half-life, and any potential in vivo toxicity[10]. While some aminoacetylenic isoindoline-1,3-dione derivatives have been shown to be well-tolerated in acute toxicity studies in animals, comprehensive toxicokinetic studies are necessary for further development[10][11].

Conclusion and Future Directions

This compound represents a gateway to a rich chemical space of potentially therapeutic compounds. Its efficient conversion to the isoindolinone scaffold provides a robust platform for the development of novel inhibitors targeting key players in cancer biology, such as WEE1 kinase. The future of research in this area will likely involve:

-

High-throughput synthesis and screening of diverse isoindolinone libraries.

-

Structure-based drug design using co-crystal structures of lead compounds with their target proteins to guide optimization.

-

Exploration of novel therapeutic areas beyond oncology for isoindolinone derivatives.

-

Development of advanced drug delivery systems to enhance the pharmacokinetic properties of lead candidates.

By leveraging the strategic insights and experimental frameworks outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Al-Qouzi, A. T., et al. (2018). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Ge, H., et al. (2022). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. Journal of Medicinal Chemistry. [Link]

-

LetoPharm Limited. (n.d.). methyl (2-cyanophenyl)acetate| CAS:#20921-96-4. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

-

BioWorld. (2022, September 7). Wigen Biomedicine Technology describes new Wee1-like protein kinase inhibitors. [Link]

-

BioWorld. (2025, March 13). Wee1 inhibitors disclosed in Schroedinger patent. [Link]

-

Du, P., et al. (2020). Structure-activity relationships of Wee1 inhibitors: A review. European Journal of Medicinal Chemistry. [Link]

-

Ahearn, I. M., et al. (2019). Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. ACS Chemical Biology. [Link]

-

Çakmak, O., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

BPS Bioscience. (n.d.). Wee1 Kinase Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

-

PubChem. (n.d.). (2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate. Retrieved from [Link]

-

Chen, Z., et al. (2025). WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials. Critical Reviews in Oncology/Hematology. [Link]

-

Asiri, Y. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Toxicology. [Link]

-

AccessPharmacy. (n.d.). Pharmacokinetic and Toxicokinetic Principles. Retrieved from [Link]

-

Roth, R. A., & Luyendyk, J. P. (2020). Pharmacokinetic and toxicodynamic concepts in idiosyncratic, drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Arkivoc. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl(2-cyanophenyl)acetate (C10H9NO2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - Methyl(2-cyanophenyl)acetate (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. Structure-activity relationships of Wee1 inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

A Technical Guide to Methyl 2-(2-cyanophenyl)acetate: Synthesis, Derivatization, and Applications in Drug Discovery

Executive Summary: Methyl 2-(2-cyanophenyl)acetate is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an ortho-disubstituted aromatic ring with both a reactive nitrile and a methyl ester, makes it an exceptionally valuable scaffold for constructing complex heterocyclic systems. This guide provides an in-depth analysis of the compound's synthesis, physicochemical properties, and key chemical transformations. Furthermore, it explores the significant applications of its structural analogs and derivatives in drug development, with a particular focus on their role as precursors to WEE1 kinase inhibitors in oncology and their structural relationship to CNS-active agents like Agomelatine. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their work.

Part 1: The Core Scaffold: this compound

Introduction and Significance

This compound (CAS No. 20921-96-4) is a derivative of phenylacetic acid that has gained prominence as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance lies in the ortho-positioning of the cyano and methyl acetatemethylene groups. This arrangement facilitates elegant and efficient intramolecular cyclization reactions, providing a direct route to valuable heterocyclic cores, most notably isoindolinones.[1] Isoindolinones are a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1]

The evolution of its use has shifted from a simple organic intermediate to a key player in complex, often metal-catalyzed, synthetic cascades designed to build molecular complexity rapidly.[1] Its stability and defined reactivity make it an attractive and reliable compound for both academic research and industrial applications.[2]

Physicochemical and Spectroscopic Properties

This compound is typically a yellow liquid under standard conditions.[2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 20921-96-4 | [2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.19 g/mol | [2] |

| Appearance | Yellow Liquid | [2] |

| Boiling Point | 273.8 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Refractive Index | 1.528 | [3] |

| Purity | ≥ 97% (HPLC) | [2] |

Spectroscopic Characterization: The structure of this compound can be unambiguously confirmed by standard spectroscopic methods.

-

¹H NMR Spectroscopy: The expected proton NMR spectrum would show three distinct signals: a singlet around 3.7 ppm for the three methyl ester protons (-OCH₃), a singlet around 4.0 ppm for the two benzylic protons (-CH₂-), and a complex multiplet between 7.2 and 7.7 ppm for the four protons on the disubstituted aromatic ring.

-

¹³C NMR Spectroscopy: The carbon spectrum would show characteristic peaks for the nitrile carbon (~117 ppm), the ester carbonyl carbon (~170 ppm), the methyl carbon (~52 ppm), the methylene carbon (~39 ppm), and six distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would display strong, characteristic absorption bands for the nitrile C≡N stretch (around 2220-2230 cm⁻¹) and the ester C=O stretch (around 1735-1750 cm⁻¹).

Synthesis of the Core Scaffold

While several routes to benzonitriles exist, including the traditional Sandmeyer reaction, modern transition-metal-catalyzed cross-coupling reactions offer superior functional group tolerance, milder conditions, and often higher yields.[4][5] Palladium-catalyzed cyanation of aryl halides has become a robust and widely adopted method.[5]

Rationale for Method Selection: The palladium-catalyzed cyanation of methyl 2-bromophenylacetate is the chosen method for this guide. This approach is highly efficient and avoids the use of superstoichiometric copper(I) cyanide required in classical Sandmeyer or Rosenmund-von Braun reactions.[4] The use of a less toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) further enhances the safety and practicality of the procedure.[4][6] The selection of a suitable phosphine ligand is critical to prevent catalyst deactivation by the cyanide ion, a common pitfall in these reactions.[4][7]

Detailed Synthesis Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established procedures for the cyanation of aryl bromides and should be performed by trained chemists in a well-ventilated fume hood.[6]

Materials:

-

Methyl 2-bromophenylacetate

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromophenylacetate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and DPPF (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.2-0.5 M.

-

Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Reactivity, Analogs, and Derivatives

Key Reactive Sites and Transformation Strategies

The synthetic utility of this compound stems from the presence of three distinct reactive sites: the nitrile group, the ester group, and the α-methylene position. These sites allow for a wide range of chemical transformations to generate a diverse library of derivatives.

Common Structural Modifications

-

Nitrile Group Transformations:

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine is a key handle for further functionalization or intramolecular cyclization.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or a primary amide (-CONH₂), respectively, opening pathways to different classes of compounds.

-

-

Ester Group Transformations:

-

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH, KOH) followed by acidic workup readily converts the methyl ester to the corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid. This is a common step for preparing amide derivatives or other acid-based analogs.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol (-CH₂OH).

-

Amidation: The ester can be converted directly to an amide by heating with an amine, sometimes requiring catalysis.

-

-

α-Methylene Transformations:

-

Alkylation/Acylation: The protons on the methylene carbon are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the alpha position.

-

Table of Representative Analogs and Derivatives

| Derivative Name | Structural Modification | Potential Application/Significance |

| 2-(2-Cyanophenyl)acetic acid | Ester hydrolysis to carboxylic acid | Intermediate for amide coupling; precursor for other derivatives. |

| 2-(2-(Aminomethyl)phenyl)acetic acid | Nitrile reduction to primary amine | Key intermediate for intramolecular cyclization to form isoindolinones. |

| Methyl 2-(2-carbamoylphenyl)acetate | Nitrile hydrolysis to primary amide | Building block for heterocyclic synthesis. |

| 2-(2-Cyanophenyl)ethanol | Ester reduction to primary alcohol | Intermediate for further functionalization, e.g., ether or ester formation. |

| α-Alkyl-2-(2-cyanophenyl)acetates | Alkylation at the α-methylene position | Introduction of diversity for structure-activity relationship (SAR) studies. |

Part 3: Applications in Drug Discovery

The 2-cyanophenylacetate scaffold and its close analogs are instrumental in the development of novel therapeutics across different disease areas.

Case Study 1: Precursors to WEE1 Kinase Inhibitors for Oncology

A significant application of the this compound core is in the synthesis of inhibitors targeting WEE1 kinase, a critical regulator of the cell cycle.[8]

Mechanism of Action of WEE1 Kinase: WEE1 is a protein kinase that plays a pivotal role in the G2/M cell cycle checkpoint.[9] Its primary function is to prevent cells from entering mitosis (M phase) prematurely, especially in the presence of DNA damage. It accomplishes this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[10][11] In many cancer cells, other checkpoints (like the G1/S checkpoint, often controlled by p53) are defective, making them highly reliant on the WEE1-mediated G2/M checkpoint for survival and DNA repair.[12]

Therapeutic Strategy: WEE1 inhibitors exploit this dependency. By blocking WEE1, these drugs prevent the inhibitory phosphorylation of CDK1.[9][11] This forces cancer cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis. The result is a lethal event known as "mitotic catastrophe," leading to selective cancer cell death while largely sparing normal cells with intact checkpoint controls.[10][12] The 2-cyanophenylacetate moiety can serve as a starting point for building the complex heterocyclic systems required for potent and selective WEE1 inhibition.

Case Study 2: Structural Relationship to Agomelatine for CNS Disorders

While not a direct phenyl derivative, the antidepressant drug Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlights the importance of the broader arylacetate scaffold in medicinal chemistry. The synthesis of Agomelatine often proceeds through an intermediate like 7-methoxy-1-naphthylacetonitrile, which is a structural analog of 2-cyanophenylacetate, featuring a naphthalene ring system instead of benzene.[10]

Mechanism of Action: Agomelatine possesses a unique dual mechanism of action. It is an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT₂C receptor.[13] This combined activity is believed to resynchronize disrupted circadian rhythms, a common feature in major depressive disorder, leading to its antidepressant effects.[13]

Structure-Activity Relationship (SAR) Insights: Studies on melatonin analogs provide valuable insights relevant to the Agomelatine structure:

-

Aromatic System: The nature of the aromatic ring is crucial for activity. While the indole ring of melatonin is optimal, naphthalene is also a highly effective bioisostere.

-

Methoxy Group: The position of the methoxy group on the aromatic ring significantly influences receptor affinity and activity.

-

Side Chain: The acetamidoethyl side chain is a critical feature for binding to melatonin receptors. Modifications to the length or nature of the acyl group can modulate activity.

The principles learned from synthesizing and modifying this compound are directly applicable to the creation of novel analogs in different therapeutic areas, such as the CNS space, by altering the core aromatic system and functional group manipulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in organic synthesis and drug discovery. Its strategic placement of reactive functional groups enables the efficient construction of complex molecular architectures, including privileged heterocyclic scaffolds. The demonstrated utility of its core structure in developing advanced therapeutic candidates, such as WEE1 kinase inhibitors, underscores its continued importance. As synthetic methodologies evolve, the potential for leveraging this scaffold to create novel, potent, and selective small molecules for a range of therapeutic targets remains vast, promising further contributions to the fields of chemistry and medicine.

References

- Vertex AI Search. (n.d.). Agomelatine Synthesis: The Crucial Role of 7-Methoxy-1-naphthylacetonitrile.

- Patsnap Synapse. (2024, June 21). What are WEE1 inhibitors and how do they work?.

- Santa Cruz Biotechnology. (n.d.). Wee 1 Inhibitors.

-

Ge, C., et al. (2020). Structure-activity relationships of Wee1 inhibitors: A review. European Journal of Medicinal Chemistry, 203, 112595. Retrieved from [Link]

- Letopharm Limited. (n.d.). methyl (2-cyanophenyl)acetate | CAS:#20921-96-4.

- ResearchGate. (n.d.). Mechanism of action of WEE1/PKMYT1 inhibitors for the treatment of cancer cells.

- ChemicalBook. (n.d.). METHYL (2-CYANOPHENYL)ACETATE (CAS 20921-96-4).

- Benchchem. (n.d.). This compound | 20921-96-4.

-

López-Larrubia, P., et al. (1999). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Free Radical Biology and Medicine, 26(11-12), 1538-1543. Retrieved from [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(40), 10035-10039. Retrieved from [Link]

- ChemicalBook. (n.d.). METHYL (4-CYANOPHENYL)ACETATE synthesis.

- ChemicalBook. (n.d.). METHYL (2-CYANOPHENYL)ACETATE synthesis.

- PubChemLite. (n.d.). Methyl(2-cyanophenyl)acetate (C10H9NO2).

- Chem-Impex. (n.d.). Methyl (2-cyanophenyl)acetate.

-

Sundermeier, M., et al. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry, 9(8), 1828-36. Retrieved from [Link]

-

Okano, K., et al. (2001). Palladium-catalyzed cyanation of bromocalix[12]arenes at the upper rim. Journal of the Chemical Society, Perkin Transactions 1, (22), 2891-2896. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyano-2-methylacetate. PubChem Compound Database. Retrieved from [Link]

-

Anjana, R. S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38481-38499. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Cyanophenyl)methyl 2-(2-methylphenoxy)acetate. PubChem Compound Database. Retrieved from [Link]

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English). Retrieved from [Link]

-

Ebner, D. C., et al. (2008). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses, 85, 19-27. Retrieved from [Link]

-

Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A NEW PROTECTING GROUP FOR THE AMINO FUNCTION IN PEPTIDE SYNTHESIS. Organic Syntheses, 56, 4. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

- Kumar, J. K., Narala, S. G., & Narsaiah, A. V. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine.

- National Center for Biotechnology Information. (n.d.). Agomelatine.

-

ResearchGate. (n.d.). Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of melatonin analogues. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

De Berardis, D., et al. (2015). A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation. Current Neuropharmacology, 13(3), 287-302. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. methyl (2-cyanophenyl)acetate| CAS:#20921-96-4 -Letopharm Limited [letopharm.com]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-catalyzed cyanation of bromocalix[4]arenes at the upper rim - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METHYL (2-CYANOPHENYL)ACETATE | 20921-96-4 [chemicalbook.com]

- 9. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Structure-activity relationships of Wee1 inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Cyanophenyl Group: A Nexus of Electronic Control and Synthetic Versatility in Organic Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyanophenyl group, an aromatic ring substituted with a nitrile (-C≡N), stands as a cornerstone functional motif in modern organic chemistry. Its deceptively simple structure belies a complex and powerful electronic profile that exerts profound control over reaction pathways, stability, and molecular properties. This guide, intended for practicing chemists and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the cyanophenyl group's core features. We will explore the causality behind its reactivity, detail field-proven protocols, and illuminate its strategic application in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.

Part 1: The Physicochemical Foundation of Reactivity

To master the application of the cyanophenyl group, one must first appreciate its fundamental electronic and steric characteristics. These properties are not independent but work in concert to dictate its behavior in a reaction flask.

The Dominant Electronic Signature: A Tale of Two Effects

The cyano group is a potent electron-withdrawing group, a characteristic that stems from the synergistic combination of a strong negative inductive effect (-I) and a significant negative mesomeric, or resonance, effect (-M).[1][2]

-

Inductive Effect (-I): The nitrogen atom, being more electronegative than the sp-hybridized carbon to which it is triple-bonded, polarizes the C≡N bond heavily. This polarization is transmitted through the sigma framework of the phenyl ring, withdrawing electron density from the entire ring.[3]

-

Resonance Effect (-M): The π-system of the nitrile can participate in resonance with the aromatic ring, actively delocalizing and withdrawing π-electron density. This effect is most pronounced at the ortho and para positions, creating regions of significant partial positive charge.[1][4]

This powerful electron-withdrawing nature dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, a key factor in many of its characteristic reactions.[4]

Caption: Resonance delocalization of negative charge in the Meisenheimer complex during SNAr.

The quantitative impact of this electron withdrawal is effectively captured by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants.[5][6] The cyano group possesses large, positive Hammett substituent constants (σ), confirming its ability to stabilize negative charge.

Table 1: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from Hansch et al.[7]

This strong electron-withdrawing capability significantly increases the acidity of protons on adjacent atoms, a property frequently exploited in synthesis.[2]

The Understated Steric Profile